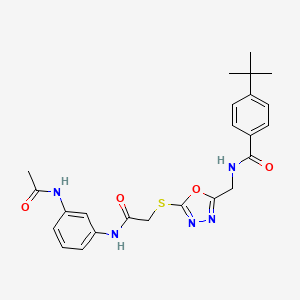![molecular formula C13H18F3N3 B2733367 1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2059494-73-2](/img/structure/B2733367.png)
1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine” is a chemical compound with the molecular formula C10H14F3N3. It has a molecular weight of 233.24 g/mol . This compound is often used in scientific research .
Molecular Structure Analysis
The molecular structure of “1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine” includes a piperazine ring attached to a pyridine ring with a trifluoromethyl group .Physical And Chemical Properties Analysis
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine” is a crystalline solid with a yellow color . It has a boiling point of 122.0°C at 2.0 mmHg .Aplicaciones Científicas De Investigación
Antimalarial Applications
Research into aryl piperazine and pyrrolidine derivatives, including structures akin to "1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine," has shown promising antimalarial activity. A study highlighted the synthesis and evaluation of these derivatives against the Plasmodium falciparum chloroquine-resistant strain. The presence of a hydroxyl group, a propane chain, and a fluor group was found crucial for antiplasmodial activity, with certain compounds inhibiting parasite growth at low micromolar concentrations (Mendoza et al., 2011).
Antihypertensive and Antiarrhythmic Effects
Compounds featuring the 1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine skeleton have been synthesized and tested for their antiarrhythmic and antihypertensive effects. Studies suggest that derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety exhibit significant activities in these areas, potentially related to alpha-adrenolytic properties (Malawska et al., 2002).
Anticonvulsant Activity
Research on pyrrolidine-2,5-dione derivatives, including those related to "1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine," has identified promising anticonvulsant agents. These compounds have been evaluated using acute models of seizures in mice, revealing that specific derivatives displayed a more beneficial protective index than well-known antiepileptic drugs, suggesting a mechanism of action involving sodium and calcium channels blockade (Rybka et al., 2017).
Serotonin Receptor Agonist Properties
The compound "1-(m-Trifluoromethylphenyl)-piperazine," a structural analog, has been found to act as a serotonin receptor agonist in rat brain studies. It inhibited the specific binding of serotonin to rat brain membranes at lower concentrations compared to other compounds and affected serotonin turnover, providing insights into the molecular interactions at play (Fuller et al., 1978).
Design of Novel Insecticides
Innovative insecticides based on structural modifications of "1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine" have been designed, targeting serotonin receptors in parasitic nematodes. These modifications led to compounds displaying significant growth-inhibiting activities against pests, indicating a novel mode of action for pest control (Cai et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-propan-2-yl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-10(2)18-5-7-19(8-6-18)12-4-3-11(9-17-12)13(14,15)16/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQKYFQUWUKGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)
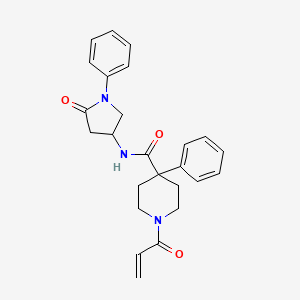
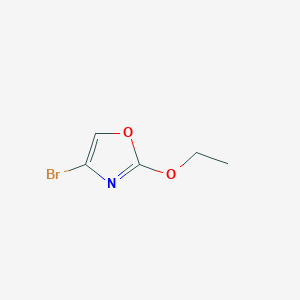
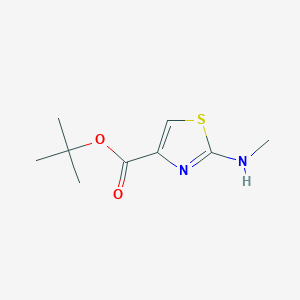
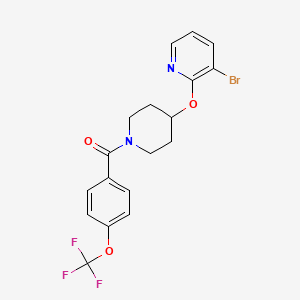

![Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2733294.png)
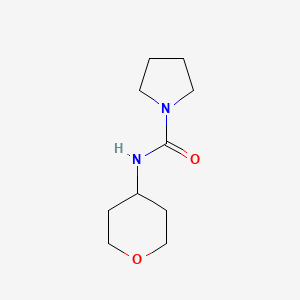
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2733301.png)


![2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2733305.png)
![8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2733306.png)
